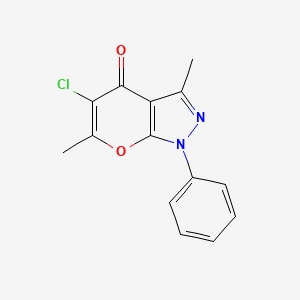
5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phenylhydrazine derivative with a suitable diketone, followed by cyclization in the presence of a chlorinating agent to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, such as reducing the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The modifications of its structure can lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its biological effect.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical and biological properties.
5-Chloro-3-methyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Lacks one methyl group, potentially altering its steric and electronic properties.
Uniqueness
The presence of both chlorine and methyl groups in 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one makes it unique in terms of its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, while the methyl groups can influence the compound’s overall stability and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering numerous possibilities for innovation and discovery.
Propiedades
Número CAS |
87100-99-0 |
|---|---|
Fórmula molecular |
C14H11ClN2O2 |
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
5-chloro-3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazol-4-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-11-13(18)12(15)9(2)19-14(11)17(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
CJIHESUAAAFYIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)N(N=C2C)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




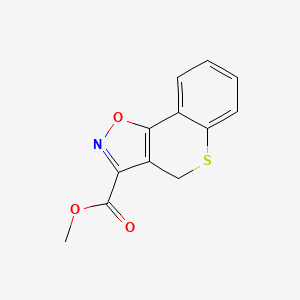


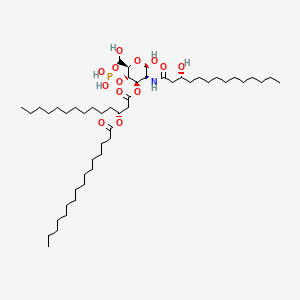
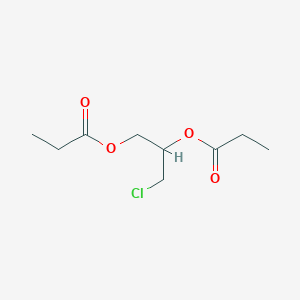
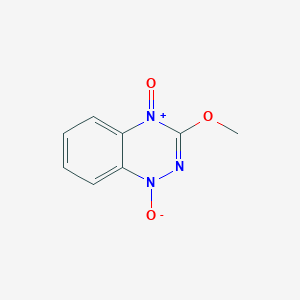


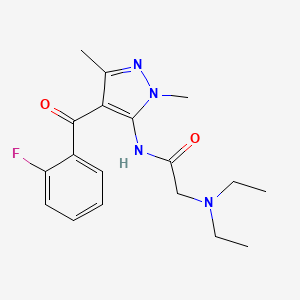

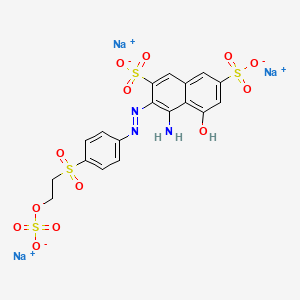
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
